N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core with a cyclobutyl group and a boronic ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, which are known for their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids.
Reduction: The benzamide core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug development and synthesis.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester moiety .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester used in coupling reactions.
N-Cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another benzamide derivative with a cyclopropyl group.
Uniqueness
N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific coupling reactions where other boronic esters may not be as effective .
Properties
Molecular Formula |
C18H26BNO3 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H26BNO3/c1-12-11-13(16(21)20-14-7-6-8-14)9-10-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,14H,6-8H2,1-5H3,(H,20,21) |
InChI Key |
ZEUFAWOVAMPDTH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCC3)C |
Origin of Product |
United States |
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